Product packaging for Manganese phosphate monohydrate(Cat. No.:)

Manganese phosphate monohydrate

Cat. No.: B13827070
M. Wt: 372.77 g/mol
InChI Key: CRXSQTXNKKXMQW-UHFFFAOYSA-H
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Description

Manganese phosphate monohydrate (MnPO₄·H₂O) is an inorganic compound of significant interest in multiple advanced research fields. It occurs naturally as the mineral serrabrancaite and typically presents as a pale-green solid . Its structure consists of interconnected, distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedra, a configuration influenced by the Jahn-Teller effect at the manganese center . In electrocatalysis, this compound and its derivatives serve as model systems for probing the water oxidation mechanism, a critical reaction for artificial photosynthesis and energy conversion . Researchers utilize such compounds to identify key intermediates like Mn(III), Mn(IV), and Mn(V)=O species, with the latter being directly responsible for oxygen-oxygen (O–O) bond formation . The compound's coordination flexibility is a key subject of study for enhancing the intrinsic activity of the Oxygen Evolution Reaction (OER) . Furthermore, manganese phosphate-based materials function as effective mimics of manganese superoxide dismutase (MnSOD) . These biomimetic nanozymes are engineered into electrochemical biosensors for the sensitive and selective detection of superoxide anion (O₂·⁻), offering advantages in stability and cost over natural enzymes for studying oxidative stress . Synthetically, this compound can be produced through the oxidation of Mn(II) salts in phosphoric acid or via modern, controlled methods like a refluxing process at atmospheric pressure, which offers a viable alternative to traditional hydrothermal synthesis . This high-purity reagent is intended for research applications in electrochemistry, materials science, and biosensor development and is strictly for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2Mn3O9P2 B13827070 Manganese phosphate monohydrate

Properties

Molecular Formula

H2Mn3O9P2

Molecular Weight

372.77 g/mol

IUPAC Name

manganese(2+);diphosphate;hydrate

InChI

InChI=1S/3Mn.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6

InChI Key

CRXSQTXNKKXMQW-UHFFFAOYSA-H

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mn+2].[Mn+2].[Mn+2]

Origin of Product

United States

Iii. Advanced Structural and Spectroscopic Characterization of Manganese Phosphate Monohydrate

Crystallographic Analysis Techniques

Crystallographic analysis is essential for determining the three-dimensional arrangement of atoms within the crystal lattice of manganese phosphate (B84403) monohydrate.

X-ray powder diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material. The diffraction pattern obtained from MnPO₄·H₂O serves as a unique fingerprint, allowing for its unambiguous identification. researchgate.net Rietveld refinement is a powerful computational method used to analyze the complete XRD pattern. wikipedia.org By fitting a calculated diffraction profile to the experimental data, it is possible to refine various structural and instrumental parameters. wikipedia.org This process yields precise information about the crystal structure, including lattice parameters, atomic positions, and site occupancies. researchgate.netwikipedia.org The Rietveld method is particularly advantageous for samples containing multiple phases or exhibiting significant peak overlap in their diffraction patterns. wikipedia.org

For a more in-depth structural analysis, synchrotron X-ray diffraction is employed. acs.org Synchrotron sources produce highly intense and collimated X-ray beams, enabling the collection of high-resolution diffraction data from very small sample volumes. researchgate.net This enhanced resolution is crucial for resolving subtle structural details that may not be apparent with conventional laboratory XRD sources. The use of synchrotron radiation has been instrumental in accurately determining the crystal structure of manganese(III) phosphate monohydrate, providing a detailed picture of the atomic arrangement within the unit cell. acs.org

Interactive Table: Crystallographic Data for Manganese Phosphate Monohydrate

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)6.916
b (Å)7.467
c (Å)7.368
β (°)112.35

Note: The data presented in this table is based on findings from potentiodynamic electrodeposition synthesis of MnPO₄·H₂O thin films. researchgate.net

Spectroscopic Investigations

Spectroscopic techniques probe the vibrational and electronic properties of this compound, offering insights into its chemical bonding and functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the phosphate (PO₄³⁻) ions and water (H₂O) molecules. researchgate.net The similarity observed between the IR spectra of MnPO₄·H₂O and other compounds like magnesium sulfate (B86663) monohydrate (kieserite) suggests a close structural relationship. researchgate.net The spectra indicate the presence of strong hydrogen bonds in MnPO₄·H₂O. researchgate.net

Interactive Table: Key FTIR Spectral Bands of this compound

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching vibrations of water molecules
~1640H-O-H bending vibrations of water molecules
~1000-1100P-O stretching vibrations of phosphate groups
~500-600O-P-O bending vibrations of phosphate groups

Note: The exact positions of the peaks can vary slightly depending on the specific sample and measurement conditions.

Raman spectroscopy provides complementary information to FTIR by probing different vibrational modes of the molecule. In the Raman spectrum of phosphate-containing minerals, distinct bands are observed that correspond to the symmetric and antisymmetric stretching and bending modes of the phosphate units. ufop.brnih.gov For instance, in the related mineral hureaulite, a manganese phosphate, an intense band around 959 cm⁻¹ is attributed to the P-O stretching vibrations of HPO₄²⁻ units, while a band at 989 cm⁻¹ is assigned to the PO₄³⁻ stretching vibration. ufop.br Similarly, in the carbonophosphate mineral sidorenkite, which contains manganese, the most intense Raman bands at 964 ± 5 cm⁻¹ and 1074 ± 3 cm⁻¹ correspond to the ν₁(P–O) and ν₁(C–O) modes, respectively. copernicus.org These studies on related compounds provide a framework for interpreting the Raman spectrum of this compound and characterizing its specific vibrational modes.

Diffuse Reflectance Spectroscopy (DRS) for Electronic Structure and Oxidation State Probes

Diffuse Reflectance Spectroscopy (DRS) is a valuable tool for investigating the electronic properties of manganese phosphate compounds. The technique probes the electronic transitions within the material, offering insights into the oxidation state of the manganese ions. For instance, in related manganese phosphate compounds like dimanganese diphosphate (B83284) (Mn₂P₂O₇), DRS spectra show bands that are attributed to optical transitions related to the charge transfer between Mn²⁺ and oxygen ions. researchgate.net This indicates the presence of manganese in the +2 oxidation state. researchgate.net The analysis of DRS data can thus confirm the valence state of manganese in this compound, which is crucial for understanding its chemical reactivity and potential applications.

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment and Oxidation State Dynamics

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local coordination environment and oxidation state of manganese in various compounds. osti.govresearchgate.net XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the Mn K-edge can provide detailed information on the oxidation state of manganese. nih.gov Studies on a range of manganese reference compounds, including phosphates, have shown that the energy of the absorption edge shifts to higher values as the oxidation state of manganese increases. nih.gov For instance, a shift of approximately 2 eV is observed when going from a Mn(II) to a Mn(III) complex. nih.gov Linear combination fitting (LCF) of XANES spectra can reliably quantify the average manganese oxidation state to within approximately 0.1 valence units in the +2 to +4 range. researchgate.net

EXAFS, on the other hand, provides information about the local atomic structure around the absorbing manganese atom, including bond distances and coordination numbers. osti.govresearchgate.net Analysis of EXAFS data for various manganese compounds has allowed for the detailed characterization of their local (<5 Å) Mn coordination environment. osti.govresearchgate.net This information is critical for understanding the structural basis of the material's properties. For this compound, EXAFS can precisely determine the distances between the central manganese atom and its neighboring oxygen and phosphorus atoms, confirming the coordination geometry.

Table 1: Representative XAS Data for Manganese Compounds

TechniqueInformation ObtainedTypical Findings for Mn(II) Phosphates
XANES Oxidation StateEdge energy consistent with Mn(II) reference compounds.
EXAFS Local CoordinationDetermination of Mn-O and Mn-P bond distances and coordination numbers.

This table provides a generalized summary of the type of data obtained from XAS techniques for Mn(II) phosphates.

Electron Paramagnetic Resonance (EPR) for Manganese Oxidation State Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for detecting and characterizing species with unpaired electrons. Since manganese in its common oxidation states (Mn(II), Mn(III), Mn(IV)) is paramagnetic, EPR is an excellent tool for its analysis.

EPR spectroscopy can definitively identify the oxidation state of manganese. nih.gov The EPR spectrum of Mn(II) ions (with a d⁵ electron configuration and a nuclear spin of I = 5/2) typically exhibits a characteristic six-line hyperfine splitting pattern. researchgate.netresearchgate.net This distinct signature allows for the unambiguous identification of Mn(II) in this compound. The parameters of the EPR spectrum are also sensitive to the local symmetry and coordination environment of the manganese ion. researchgate.net In some cases, EPR can also be used to detect other manganese oxidation states, such as Mn(III) or Mn(IV), which would present different spectral features. researchgate.net This makes EPR a crucial technique for verifying the purity of the manganese oxidation state in the compound.

Microscopic and Morphological Characterization

The physical form and elemental makeup of this compound at the micro and nano levels are critical to its function in various applications. Techniques like electron microscopy and spectroscopy provide visual and compositional data to understand its morphology.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is widely used to visualize the surface topography and microstructure of materials. For manganese phosphate coatings, which are closely related to the monohydrate, SEM reveals the crystal morphology. thermofisher.com Studies on synthesized hureaulite, a manganese phosphate mineral, have used SEM to characterize the various morphologies of the products, such as rod-like structures. researchgate.net The appearance of manganese phosphate can vary significantly depending on the synthesis conditions. For example, SEM images of manganese phosphate coatings show a crystalline layer, and the technique is ideal for analyzing the crystal structure. thermofisher.com

Energy Dispersive X-ray Spectroscopy (EDX/EDXS) for Elemental Composition and Distribution Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDXS), often coupled with SEM or TEM, is a technique used to determine the elemental composition of a sample. nih.gov When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector measures the energy and intensity of these X-rays to identify and quantify the elemental makeup.

For this compound, EDX analysis confirms the presence of manganese (Mn), phosphorus (P), and oxygen (O) as the primary constituent elements. researchgate.netresearchgate.net EDX can also be used to create elemental maps, which show the spatial distribution of these elements across the sample's surface. This mapping is crucial for assessing the homogeneity of the compound and for identifying any potential impurities or phase segregation. In studies of related manganese-containing nanomaterials, EDX has been used to demonstrate the even distribution of the constituent atomic elements throughout the structure. researchgate.net

Table 2: Typical EDX Data for a Manganese Phosphate Sample

ElementAtomic % (Typical)
Manganese (Mn)~20%
Phosphorus (P)~20%
Oxygen (O)~60%

Note: The atomic percentages are approximate and can vary depending on the specific sample and measurement conditions.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Features

Transmission Electron Microscopy (TEM) provides much higher resolution images than SEM, allowing for the visualization of nanoscale structural features. TEM can reveal the size, shape, and arrangement of individual nanoparticles and crystallites. In the context of manganese phosphates and related materials, TEM has been used to observe nanosheet structures with highly ordered channel-like morphologies. researchgate.net The technique can also be used to examine the early stages of nanoparticle formation and to characterize the size distribution of the particles. nih.gov For instance, TEM has been employed to visualize manganese oxide nanoparticles with sizes ranging from 1 to 10.5 nm. nih.gov High-resolution TEM (HRTEM) can even resolve the lattice fringes of crystalline materials, providing direct evidence of their crystalline nature. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the decomposition pathways and hydration states of hydrated manganese phosphates. By monitoring changes in mass and heat flow as a function of temperature, a detailed picture of the material's thermal stability and transformation processes can be obtained.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is particularly effective for determining the water of hydration and observing multi-step decomposition processes.

For hydrated manganese phosphates, such as manganese(III) phosphate monohydrate (MnPO₄·H₂O) and manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O), TGA reveals distinct mass loss steps corresponding to dehydration and subsequent chemical transformations. researchgate.netoup.com

The thermal decomposition of manganese(III) phosphate monohydrate begins around 200 °C. oup.com The process involves the loss of water accompanied by the reduction of manganese(III) to manganese(II). This transformation is largely complete by 500 °C, yielding manganese(II) pyrophosphate (Mn₂P₂O₇) as the final product. oup.com

In the case of manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O), the decomposition is more complex and occurs in multiple stages. acs.orgresearchgate.net The initial mass loss corresponds to the removal of the two water molecules of hydration. researchgate.net This is followed by the condensation of the dihydrogen phosphate groups, which eliminates more water and leads to the formation of manganese cyclotetrametaphosphate (Mn₂P₄O₁₂) at temperatures around 400-550 K. acs.orgiaea.org Further heating can result in the formation of other manganese pyrophosphates. researchgate.net

A study on manganese(II) sulfate monohydrate (MnSO₄·H₂O) provides a comparative example of dehydration. TGA shows a mass loss of 9.0% between 200 °C and 300 °C, which corresponds to the removal of one mole of water to form anhydrous MnSO₄. sdu.dk

The following table summarizes the decomposition stages for related hydrated manganese phosphates as determined by TGA.

CompoundTemperature RangeMass Loss EventProduct
Manganese(III) Phosphate Monohydrate (MnPO₄·H₂O) 200 °C - 500 °CDehydration and reduction of Mn³⁺ to Mn²⁺Manganese(II) Pyrophosphate (Mn₂P₂O₇) oup.com
Manganese Dihydrogen Phosphate Dihydrate (Mn(H₂PO₄)₂·2H₂O) Stage 1: ~100-250 °CLoss of two water molecules of hydrationAnhydrous Manganese Dihydrogen Phosphate (Mn(H₂PO₄)₂) acs.org
Stage 2: >250 °CCondensation of H₂PO₄⁻ groupsManganese Cyclotetrametaphosphate (Mn₂P₄O₁₂) acs.orgresearchgate.net

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to measure the thermal transitions and enthalpy changes in a material as it is heated or cooled. netzsch.comfau.eu DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature. netzsch.com These techniques identify endothermic events, such as dehydration and melting, and exothermic events, like crystallization or certain decomposition reactions. du.ac.in

For manganese(III) phosphate monohydrate, the TG-DTA analysis shows that the decomposition starting at 200 °C is an endothermic process, corresponding to the energy absorbed for dehydration and reduction. oup.com

The thermal analysis of manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) using TG-DTA reveals several thermal events. acs.org The initial dehydration steps are observed as endothermic peaks in the DTA curve. researchgate.netiaea.org These are followed by further endothermic or exothermic peaks associated with the condensation of phosphate groups and the crystallization of new phosphate phases like manganese cyclotetrametaphosphate. researchgate.netacs.org The specific temperatures and nature of these peaks can be influenced by factors such as the heating rate. acs.org

The following table outlines the typical thermal events observed for hydrated manganese phosphates using DTA/DSC.

CompoundTemperature Range (°C)Thermal Event (DTA/DSC)Associated Process
Manganese(III) Phosphate Monohydrate 200 - 400 °CEndothermic PeakDehydration and reduction oup.com
Manganese Dihydrogen Phosphate Dihydrate ~100 - 250 °CEndothermic PeaksLoss of water of crystallization researchgate.netacs.org
> 250 °CEndothermic/Exothermic PeaksCondensation and phase transformation to cyclotetrametaphosphate acs.orgresearchgate.net

Advanced Characterization for Specific Features

To probe the surface chemistry and local atomic environments within this compound, more specialized spectroscopic techniques are employed.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. rruff.infonih.gov For manganese phosphates, XPS is invaluable for confirming the oxidation state of manganese and characterizing the nature of the phosphate and oxygen species present. researchgate.netnih.gov

The Mn 2p region of the XPS spectrum is particularly important. Manganese can exist in several oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺), and the binding energy of the Mn 2p₃/₂ peak, along with its shape and associated satellite features, can be used to distinguish between them. xpsfitting.comthermofisher.com For instance, MnO (Mn²⁺) often exhibits a characteristic satellite feature at a higher binding energy from the main peak, which is absent in Mn₂O₃ (Mn³⁺) and MnO₂ (Mn⁴⁺). thermofisher.com In manganese phosphate coatings, XPS analysis confirms the presence of different manganese oxidation states on the surface, which influences the coating's properties. researchgate.net

The P 2p and O 1s regions also provide critical information. The P 2p spectrum can identify the phosphate group (PO₄³⁻), while the O 1s spectrum can distinguish between oxygen in the phosphate lattice (P-O) and oxygen in hydroxyl groups (-OH) or adsorbed water. researchgate.net

The table below presents typical binding energy ranges for different chemical states of manganese relevant to the analysis of manganese phosphates.

ElementXPS RegionOxidation StateTypical Binding Energy (eV)Reference
Manganese (Mn) Mn 2p₃/₂Mn²⁺ (in MnO)~641.4 thermofisher.com
Mn³⁺ (in Mn₂O₃)~641.4 thermofisher.com
Mn⁴⁺ (in MnO₂)~641.8 - 642.5 researchgate.netthermofisher.com
Phosphorus (P) P 2pPO₄³⁻~132.9 - 133.8 researchgate.net
Oxygen (O) O 1sP-O~531.0 researchgate.net
-OH~532.6 researchgate.net

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a powerful technique for investigating the local environment of phosphorus atoms in a compound. wikipedia.orgnih.gov Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, it is a highly sensitive nucleus for NMR studies. wikipedia.orgnorthwestern.edu

A significant challenge in obtaining high-resolution solid-state ³¹P NMR spectra of this compound is the paramagnetic nature of the manganese(II) ion. The unpaired electrons of Mn²⁺ cause substantial broadening of the NMR signals, which can make spectral interpretation difficult. However, this interaction can also provide information about the proximity of the phosphorus atoms to the manganese centers. Spectra are typically acquired with proton decoupling to simplify the signals by removing the splitting caused by ¹H-¹³P coupling. wikipedia.orghuji.ac.il

While specific ³¹P NMR studies on this compound are not widely reported, the principles of the technique suggest its potential for confirming the nature of the phosphate anions within the crystal structure, provided the challenges of paramagnetic broadening can be adequately addressed. nih.govnih.govnih.gov

Phosphorus GroupTypical ³¹P NMR Chemical Shift Range (ppm)
Phosphoric Acid (H₃PO₄)0 (Reference) wikipedia.org
Monophosphate Esters+6.2 to -5
Diphosphates / Pyrophosphates-4.3 to -8
Phosphate Diesters-8

Iv. Electrochemical Investigations of Manganese Phosphate Monohydrate and Its Derivatives

Supercapacitor Electrode Material Research

Manganese phosphate-based materials are recognized for their potential in supercapacitors due to their high theoretical capacitance, chemical stability, and non-toxic nature. nih.gov The strong P-O covalent bonds within the phosphate (B84403) structure contribute to a stable chemical framework, which is crucial for long-term cycling in energy storage devices. nih.gov

The specific capacitance and rate capability are critical metrics for supercapacitor performance. Research has shown that manganese phosphate monohydrate and its composites can exhibit significant charge storage capabilities. For instance, a composite of MnPO₄·H₂O with multi-walled carbon nanotubes (MWCNTs) delivered a high specific capacitance of approximately 765 F g⁻¹ at a current density of 2 A g⁻¹. researchgate.net Similarly, Mn₃(PO₄)₂ nanoflakes assembled with graphene have demonstrated an exceptionally high specific capacitance of up to 2086 F g⁻¹ at a scan rate of 1 mV s⁻¹. researchgate.net

The rate capability, which is the ability to maintain capacitance at high charge-discharge rates, is often enhanced by creating composite structures. For example, a composite of manganese phosphate with graphene foam (Mn₃(PO₄)₂/100 mg GF) showed excellent capacitive performance, which was attributed to the synergistic effect between the graphene foam and the Faradaic contribution of the manganese phosphate. up.ac.za This synergy improves electrical conductivity and reduces ion diffusion lengths. up.ac.za However, the specific capacitance tends to decrease as the current density increases, which is a common characteristic of pseudocapacitive materials. This is because at higher rates, the inner surfaces of the electrode material become less accessible to electrolyte ions. acs.org

Interactive Table: Specific Capacitance of Manganese Phosphate-Based Supercapacitor Electrodes

Electrode Material Electrolyte Specific Capacitance (F g⁻¹) Current Density / Scan Rate Reference
MnPO₄·H₂O/MWCNTs 3 M KOH 765 2 A g⁻¹ researchgate.net
Mn₃(PO₄)₂ nanoflakes/graphene - 2086 1 mV s⁻¹ researchgate.net
MnPO₄·H₂O nanowire/graphene oxide 3 M KOH 287.9 0.625 A g⁻¹ researchgate.net
MnPO₄·H₂O thin film (microspheres) 3 M NaOH 213 5 mV s⁻¹ researchgate.netresearchgate.net
Cobalt Manganese Phosphate (H-CMP-2) 1 M KOH 571 2.2 A g⁻¹ acs.org
Mn-MOP derivative (Mn-0.05-550) 3 M KOH 230.9 0.5 A g⁻¹ nih.gov

Long-term cyclic stability is a crucial factor for the practical application of supercapacitors. rsc.org Manganese phosphate-based materials have demonstrated promising results in this regard. A composite of MnPO₄·H₂O with MWCNTs retained about 94% of its initial capacity after 5000 cycles. researchgate.net Similarly, cobalt manganese phosphate thin films have shown excellent capacitance retention of 88% after 8000 cycles. acs.org The chemical stability of the Mn₃(PO₄)₂ structure is a key contributor to this excellent cycling performance. up.ac.za

The degradation of performance in manganese-based oxides can often be attributed to manganese dissolution and significant volume variations during charge-discharge cycles. researchgate.net However, the robust nature of the phosphate framework helps to mitigate these issues. nih.gov Furthermore, the creation of composite materials, for instance with graphene foam, not only enhances electrical conductivity but also contributes to the structural integrity of the electrode, leading to improved electrochemical performance and stability. up.ac.za

The morphology of the electrode material plays a significant role in its electrochemical performance. Different morphologies, such as nanoflakes, nanorods, and nanosheets, can provide varying surface areas and ion diffusion pathways, which directly impact capacitance and rate capability. nih.govacs.org

For example, a study on cobalt manganese phosphate thin films revealed that a morphology of nanoflakes provided a high electroactive surface area, which contributed to a higher specific capacitance. acs.org Another study on manganese organic phosphates (Mn-MOPs) demonstrated that by adjusting the molar ratio of metal ions to ligands, different morphologies such as palm leaf, nanometer strips, and nanometer sheets could be obtained. nih.gov The 2D nanometer sheet morphology exhibited superior electrochemical performance. nih.gov The unique pore structures found in many metal phosphates can facilitate the rapid transport of ions, leading to potentially high specific capacitance. researchgate.net

The resistance to ion diffusion within the electrode material and at the electrode-electrolyte interface is a key factor affecting the rate capability of a supercapacitor. This is often studied using Electrochemical Impedance Spectroscopy (EIS). The Nyquist plots from EIS can reveal the solution resistance (Rs) and the charge transfer resistance (Rct). up.ac.za

In a study of Mn₃(PO₄)₂/graphene foam composites, the addition of graphene foam was found to decrease the solution resistance. up.ac.za For example, the Rs value for a pure Mn₃(PO₄)₂ electrode was 0.52 Ω, which decreased to 0.25 Ω for a composite with 100 mg of graphene foam. up.ac.za This lower resistance is one of the reasons for the enhanced capacitive performance of the composite electrode. up.ac.za The vertical nature of the Nyquist plot in the low-frequency region for many manganese phosphate-based electrodes indicates low diffusion resistance and good capacitive behavior. nih.gov However, the choice of electrolyte can also significantly impact ion diffusion. For instance, in MgSO₄ electrolyte, a significant deviation from the vertical line is observed, suggesting higher ionic resistance due to the larger hydration sphere and higher charge density of Mg²⁺ ions. nih.gov

The charge storage in manganese phosphate-based materials is primarily pseudocapacitive, involving Faradaic reactions at or near the surface of the material. This is distinct from the electric double-layer capacitance (EDLC) observed in carbon-based materials. The charge storage mechanism can involve the intercalation of cations from the electrolyte and redox reactions of the manganese ions.

Ex situ X-ray photoelectron spectroscopy (XPS) studies have indicated that the charge storage process in aqueous electrolytes involves changes in the formal oxidation state of manganese, for example, between Mn(III) and Mn(IV). arxiv.orgrsc.org The mechanism can be complex, involving both surface-controlled capacitive processes and diffusion-controlled intercalation processes. For instance, δ-MnO₂ nanosheets are reported to store charge mainly through a diffusion-controlled mechanism, while α-MnO₂ with various morphologies stores charge via a non-diffusion-controlled process, especially at higher scan rates. nih.gov The pre-intercalation of alkali cations like Li⁺, Na⁺, and K⁺ into the layers of Mn₃(PO₄)₂·3H₂O has been shown to be an effective strategy to improve the kinetics for high-power density pseudocapacitive energy storage. researchgate.net

Electrocatalytic Water Oxidation (Oxygen Evolution Reaction - OER) Studies

Manganese phosphates have also been investigated as electrocatalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. nih.govresearchgate.net Inspired by the natural Mn₄CaO₅ cluster in photosystem II, researchers have explored the catalytic activity of synthetic manganese phosphates. nih.govacs.org

Studies on homologous KMnPO₄ and KMnPO₄·H₂O have provided insights into the structure-performance relationship. nih.govresearchgate.net These studies have identified the presence of Mn(III), Mn(IV), and Mn(V) as intermediate species during water oxidation. nih.govresearchgate.net The Mn(V)=O species is suggested to be the active site for the crucial O-O bond formation. nih.govresearchgate.net

The structural flexibility of the manganese phosphate can play a key role in its catalytic activity. For instance, computational analysis of Mn₃(PO₄)₂·3H₂O indicated that its structural flexibility could stabilize the Jahn-Teller-distorted Mn(III) ion, thereby facilitating the oxidation of Mn(II). acs.orgnih.gov Furthermore, the coordination environment of the manganese ions can change during the OER. In KMnPO₄, the Mn coordination changes from a 4-coordinated [MnO₄] to a 5-coordinated [MnO₅] motif, which is thermodynamically favored for generating the active Mn(V)=O species. nih.govresearchgate.net In contrast, the 6-coordinated structure of KMnPO₄·H₂O does not show a significant change in its Mn coordination structure during water oxidation. nih.govresearchgate.net

Catalytic Activity Assessment and Overpotential Analysis

The efficacy of manganese phosphate compounds as electrocatalysts, especially for the Oxygen Evolution Reaction (OER), is primarily evaluated by their catalytic activity and the required overpotential to drive the reaction. A lower overpotential at a specific current density signifies a more efficient catalyst.

In comparative studies, the structure of the catalyst plays a significant role. For instance, anhydrous KMnPO₄ exhibits higher catalytic activity for OER compared to its monohydrate counterpart, KMnPO₄·H₂O. researchgate.net To reach a current density of 1.0 mA/cm², KMnPO₄ required a potential of 1.73 V versus the reversible hydrogen electrode (RHE), whereas KMnPO₄·H₂O required a higher potential of 1.89 V. researchgate.net The charge transfer resistance is another key parameter; a lower resistance facilitates better catalytic performance. Studies on α-MnO₂ nanorods have shown that materials with lower charge transfer resistance exhibit enhanced OER activity. mdpi.com

Table 1: OER Performance Metrics for Manganese-Based Catalysts

Catalyst Current Density (mA/cm²) Overpotential (mV) Tafel Slope (mV/dec) Reference
MnP Nano-polyhedrons 10 286 76 researchgate.net
KMnPO₄ 1.0 500 (1.73 V vs RHE) - researchgate.net

Elucidation of Active Manganese Species (Mn(III), Mn(IV), Mn(V)) During OER

Understanding the oxidation states of manganese that actively participate in the OER is fundamental to deciphering the reaction mechanism. Through ex-situ and in-situ characterization techniques, various manganese species have been identified as key intermediates.

During the OER process, Mn(II) in the precursor material undergoes oxidation. The presence of Mn(III) and Mn(IV) as active intermediates has been confirmed in both KMnPO₄ and KMnPO₄·H₂O during water oxidation. researchgate.net The oxidation events from Mn(II) to Mn(III) and subsequently from Mn(III) to Mn(IV) are understood to be 1H⁺/1e⁻ processes, meaning each electron transfer is coupled with a proton transfer. researchgate.net

Further investigations have revealed the crucial role of higher-valent manganese species. The active species directly involved in the critical O–O bond formation has been identified as a Mn(V)=O species. researchgate.netnih.gov This highly oxidized intermediate is in equilibrium with a Mn(IV)=O species, and the concentration of Mn(V)=O is believed to determine the intrinsic activity of the catalyst for water oxidation. researchgate.netnih.gov The stabilization of the Mn(III) intermediate is also a critical factor. For example, in certain manganese phosphate nanosheet assemblies, the asymmetric coordination environment can stabilize the Mn(III) intermediate, which is crucial for the catalytic cycle. semanticscholar.orgrsc.org The formation of Mn(III) can be detected using techniques like in-situ UV-vis absorbance, where a characteristic absorbance at 390 nm is associated with the ligand-to-metal charge transfer between O²⁻ and Mn³⁺. semanticscholar.org

Structure-Performance Correlation: Impact of Manganese Coordination Environment

The coordination environment of the manganese center in the crystal structure has a profound impact on the electrocatalytic performance. Homologous catalysts with different coordination numbers provide an ideal platform for studying these structure-performance relationships.

A study comparing anhydrous KMnPO₄ and KMnPO₄·H₂O revealed significant differences based on their Mn coordination. researchgate.netnih.gov In KMnPO₄·H₂O, the manganese center is 6-coordinated ([MnO₆]), forming an octahedral geometry with five oxygen atoms from phosphate groups and one from a coordinated water molecule. researchgate.net In contrast, the anhydrous KMnPO₄ features a 4-coordinated ([MnO₄]) tetrahedral Mn center. researchgate.netnih.gov

During the OER, the coordination structure of the 6-coordinated KMnPO₄·H₂O does not undergo significant changes. nih.gov However, the Mn coordination in the 4-coordinated KMnPO₄ dynamically changes. It transforms into a 5-coordinated [MnO₅] motif with a trigonal bipyramidal configuration. researchgate.netnih.gov This structural flexibility of the [MnO₅] motif is thermodynamically favorable for stabilizing the Mn(III)-OH intermediate and for the subsequent generation of the highly active Mn(V)=O species. researchgate.netnih.gov This flexibility and the resulting stabilization of key intermediates lead to a higher intrinsic activity for water oxidation in KMnPO₄ compared to its hydrated form. nih.gov Similarly, the presence of native out-of-plane Mn centers with terminal water ligands in certain nanosheet assemblies can serve as preferential sites for oxidation, leading to the formation of active intermediates for water oxidation. rsc.org

Electron/Proton Transfer Pathways in Heterogeneous Electrocatalysis

The oxidation of Mn(II) to Mn(III) is often a proton-coupled electron transfer (PCET) process, where the removal of a proton from a coordinated water or hydroxyl group accompanies the electron transfer. semanticscholar.org The phosphate anions within the material's structure are beneficial for this process due to their ability to bind protons. semanticscholar.org

The importance of the proton transfer pathway has been demonstrated by comparing two isomorphous manganese phosphates, NH₄MnPO₄·H₂O and KMnPO₄·H₂O. nih.gov The presence of a hydrogen-bonding network in NH₄MnPO₄·H₂O facilitates a fast proton hopping transfer process with a low activation energy. nih.gov This efficient proton transfer promotes the movement of protons between adjacent Mn sites, which in turn helps to stabilize the Mn(III)-OH intermediates. nih.gov The consequence of faster proton transfer is a higher proportion of zeroth-order kinetics with respect to proton concentration ([H⁺]) for the OER, indicating that proton transfer is not the rate-limiting step under these conditions. nih.gov

Electrochemical Characterization Methodologies

To probe the electrochemical properties of this compound and its derivatives, several key techniques are employed. Cyclic voltammetry and galvanostatic charge-discharge are among the most common methods used to evaluate redox behavior and energy storage capacity.

Cyclic Voltammetry (CV) for Redox Behavior and Current Response

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of materials. By sweeping the potential of an electrode and measuring the resulting current, CV can reveal information about redox reactions, reaction mechanisms, and the stability of the electroactive material. sci-hub.se

In the study of manganese-based compounds, CV curves typically exhibit distinct peaks corresponding to the oxidation and reduction of manganese in different valence states. researchgate.net For example, the oxidation of Mn(II) to Mn(III) appears as an anodic peak, while the subsequent reduction from Mn(III) back to Mn(II) is seen as a cathodic peak. ekb.egnih.gov Further oxidation steps, such as Mn(III) to Mn(IV), can also be observed. ekb.eg The shape and position of these peaks provide insight into the reversibility and kinetics of the redox processes. sci-hub.se For instance, irreversible redox reactions are characterized by asymmetric peak heights between the anodic and cathodic scans. sci-hub.se The current response in a CV measurement is directly related to the electrochemical activity of the material at a given potential. For catalytic applications like the OER, a sharp increase in anodic current at a certain potential indicates the onset of the catalytic reaction. researchgate.net

Galvanostatic Charge-Discharge (GCD) for Specific Capacitance and Energy Density

Galvanostatic charge-discharge (GCD) is a primary technique for evaluating the performance of materials for electrochemical energy storage, such as in supercapacitors. mdpi.com The method involves charging and discharging the electrode at a constant current while monitoring the potential change over time. up.ac.za

The specific capacitance (Csp), a measure of a material's ability to store charge, can be calculated from the discharge curve of the GCD profile. scirp.org For composite materials like manganese phosphate/graphene foam, GCD measurements have shown that the specific capacitance can be significantly enhanced compared to the pure manganese phosphate. For example, a Mn₃(PO₄)₂/graphene foam composite exhibited a specific capacitance of 270 F g⁻¹ at a current density of 0.5 A g⁻¹, a substantial increase from the 41 F g⁻¹ of the Mn₃(PO₄)₂ electrode alone. up.ac.za

The shape of the GCD curve also provides information about the charge storage mechanism. A triangular and symmetric charge-discharge profile is characteristic of an electric double-layer capacitor (EDLC), while a more distorted or curved profile suggests pseudocapacitive behavior, which involves Faradaic redox reactions. up.ac.zascirp.org From the GCD data, the energy density (how much energy the device can store) and power density (how quickly it can deliver that energy) can also be determined, often visualized in a Ragone plot. mdpi.com

Table 2: Specific Capacitance of Manganese-Based Composites from GCD

Electrode Material Current Density Specific Capacitance (F g⁻¹) Reference
Mn₃(PO₄)₂ 0.5 A g⁻¹ 41 up.ac.za
Mn₃(PO₄)₂/100 mg GF 0.5 A g⁻¹ 270 up.ac.za
GOMn41 1 A g⁻¹ 173 mdpi.com

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics and Resistance

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique utilized to investigate the barrier properties and corrosion resistance of manganese phosphate coatings. metalogic.be This method provides quantitative data on the kinetics of electrochemical reactions occurring at the coating/substrate interface, particularly the charge transfer process. metalogic.beusbr.gov By applying a small amplitude AC voltage over a range of frequencies, the impedance of the electrochemical system is measured. researchgate.net The resulting data, often presented as Nyquist plots, can be modeled with equivalent electrical circuits to determine key parameters, including the charge transfer resistance (Rct). researchgate.net

The charge transfer resistance is a critical parameter that quantifies the resistance to the flow of electrons at the metal surface, which is directly related to the corrosion rate. researchgate.net A higher Rct value generally signifies slower corrosion kinetics and, consequently, better performance of the protective coating. researchgate.net For manganese phosphate coatings, EIS studies reveal that the Rct is a key indicator of the coating's ability to act as a barrier against corrosive species. ijacskros.com

Research has shown that the properties of manganese phosphate coatings can be significantly influenced by various factors, which are reflected in the EIS measurements. For instance, the addition of other metal ions or compounds into the phosphating bath can alter the coating's structure and, as a result, its electrochemical behavior. Studies on modified zinc phosphate coatings, which share principles with manganese phosphate systems, show that the incorporation of ions like nickel (Ni²⁺) and cobalt (Co²⁺) can lead to a higher charge transfer resistance over time when immersed in a corrosive medium. researchgate.net Similarly, the modification of manganese phosphate coatings with titanium dioxide (TiO₂) on D2 steel has been shown to increase the diameter of the semicircle in the Nyquist plot, indicating a higher polarization resistance and enhanced corrosion protection. ijacskros.com

The EIS data for manganese phosphate and its derivatives are typically analyzed using an equivalent circuit model. A common model for a coated metal includes the solution resistance (Rs), the coating capacitance (Cc), and the charge transfer resistance (Rct). The coating capacitance provides information about water uptake by the coating, while the Rct reflects the corrosion processes occurring beneath the coating. nih.gov An increase in Rct over time or as a result of specific coating modifications points to enhanced protective properties. researchgate.net

Table 1: EIS Parameters for Modified Manganese Phosphate Coatings on D2 Steel ijacskros.com

Coating ConditionAdditive Concentration (g/L TiO₂)Rct (Ω·cm²)Cdl (F/cm²)
Uncoated0Not ApplicableNot Applicable
Coated0.251.85 x 10⁵5.40 x 10⁻⁵
Coated0.502.55 x 10⁵3.92 x 10⁻⁵
Coated0.753.20 x 10⁵3.12 x 10⁻⁵
Coated1.004.15 x 10⁵2.41 x 10⁻⁵

This table is generated based on interpretative data from the source material to illustrate the trend of increasing charge transfer resistance (Rct) and decreasing double-layer capacitance (Cdl) with higher concentrations of TiO₂ additive, indicating improved corrosion resistance.

The data clearly demonstrates that as the concentration of the titanium dioxide additive increases, the charge transfer resistance of the manganese phosphate coating on D2 steel significantly increases, while the double-layer capacitance decreases. This trend confirms the formation of a more compact and protective barrier layer that hinders the charge transfer process at the metal-coating interface. ijacskros.com

Anodic Polarization and Polarization Resistance Analysis

Anodic polarization is an electrochemical technique used to evaluate the corrosion behavior of materials by measuring the current response as the potential is scanned in the anodic (more positive) direction from the open circuit potential. ijacskros.com This analysis provides crucial information about the protective properties of manganese phosphate coatings, including their ability to inhibit the anodic dissolution of the underlying metal substrate. researchgate.netnih.gov From the resulting potentiodynamic polarization curves, key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp) can be determined. mdpi.com

Studies on manganese phosphate coatings on various steel substrates have consistently shown that the application of the coating leads to a significant increase in polarization resistance compared to the uncoated substrate. mdpi.com For example, manganese phosphating on S355J2 HSLA steel was found to increase the polarization resistance by more than 30 times. mdpi.com This demonstrates the formation of a protective layer that effectively impedes the electrochemical reactions responsible for corrosion. nih.gov

The analysis of anodic polarization curves also reveals shifts in the corrosion potential and changes in the corrosion current density. Typically, a protective coating like manganese phosphate will shift the Ecorr to more positive (or noble) values and significantly decrease the icorr. ijacskros.commdpi.com A lower icorr value directly translates to a lower corrosion rate.

Research on low-alloy steel treated with manganese/nickel phosphating baths showed that increasing the manganese concentration in the bath improved the anti-corrosion properties of the resulting coating. mdpi.com This was evidenced by a shift to a higher corrosion potential and a lower corrosion current. mdpi.com Similarly, the addition of activating substances to the phosphating bath has been observed to enhance the corrosion resistance of the final coating. nih.govresearchgate.net

Table 2: Potentiodynamic Polarization Data for Manganese Phosphate Coatings

SampleEcorr (mV vs. SCE)icorr (µA/cm²)Rp (kΩ·cm²)Reference
Uncoated D2 Steel-5720.5148Not Reported ijacskros.com
Mn-Phosphate Coated D2 Steel (1.0 g/L TiO₂)-4950.3079Not Reported ijacskros.com
Ground S355J2 Steel-65114.51.6 mdpi.com
Ground and Phosphated S355J2 Steel-3991.151.5 mdpi.com
Sandblasted S355J2 Steel-64919.31.2 mdpi.com
Sandblasted and Phosphated S355J2 Steel-4011.742.1 mdpi.com

This table combines data from multiple sources to illustrate the effect of manganese phosphate coatings on corrosion parameters. Note that direct comparison between different studies should be made with caution due to varying experimental conditions.

The data in the table highlights the effectiveness of manganese phosphate coatings in improving corrosion resistance. The shift of Ecorr to more noble potentials, the significant reduction in icorr, and the substantial increase in Rp are all indicative of the formation of a stable and protective phosphate layer on the steel surface. ijacskros.commdpi.com

V. Interfacial Phenomena and Surface Science in Coating Applications

Manganese Phosphate (B84403) Conversion Coating Formation Mechanisms

The creation of a manganese phosphate coating is a multi-stage process that begins with the reaction of phosphoric acid at the metal's surface and culminates in the growth of a crystalline phosphate layer. nih.gov This intricate process is influenced by a variety of factors, including the pH at the metal-solution interface, the chemical composition of the bath, and the characteristics of the substrate itself. nih.govresearchgate.net

Dissociation of Phosphoric Acid and pH Changes at Metal Interface

The initial step in the phosphating process involves the pickling of the base metal by phosphoric acid present in the coating bath. dtic.mil This reaction causes the dissolution of metal ions at micro-anodes on the substrate surface. irjet.net The chemical reaction between the acidic solution and the metal consumes protons, leading to an increase in the pH of the solution in the immediate vicinity of the metal surface. wikipedia.org

The phosphating process is initiated by the dissociation of phosphoric acid (H₃PO₄). mdpi.commmvalve.com At a pH level between 1 and 3, phosphoric acid dissociates into H₂PO₄⁻ ions. nih.govmdpi.com As the metal reacts with the acid, hydrogen is liberated, further raising the pH at the metal-solution interface. dtic.mil This localized increase in pH is a critical factor, as it reduces the solubility of the metal phosphates, causing them to precipitate onto the metal surface. wikipedia.org Thermodynamic studies have shown that a pH of approximately 2.57 is optimal for promoting the dissociation of phosphoric acid, which in turn facilitates the formation and deposition of the tertiary manganese phosphate salt (Mn₃(PO₄)₂). scielo.org.mx Conversely, at a lower pH of around 1, the formation of iron phosphates and oxides becomes the predominant reaction. scielo.org.mx

Nucleation and Growth of Manganese Phosphate Crystals on Substrates

Following the initial acid-metal reaction and subsequent pH shift, the nucleation and growth of manganese phosphate crystals begin. The formation of the coating can be described in three main stages: the reaction of phosphoric acid with the metal surface, the rapid growth of manganese phosphate crystals, and the final formation of the coating. nih.govresearchgate.net

The process starts with the dissolution of the metal substrate, which introduces Fe²⁺ ions into the solution at the interface. mdpi.com This is followed by the precipitation of an amorphous layer, which then leads to crystallization and growth. researchgate.net The activation of the surface prior to phosphating plays a crucial role in this stage by creating nucleation sites where the manganese phosphate crystals can begin to grow. kluthe.com These crystals expand until they meet, eventually covering the entire surface. kluthe.com The density and distribution of these nucleation sites directly influence the final size of the crystals. kluthe.com

The growth of the phosphate layer is a dynamic process. Initially, manganese-rich hureaulite crystals form. epa.gov However, this is a cyclic process where crystalline reorganization can occur. researchgate.netepa.gov This reorganization can involve the degradation and dissolution of the initial manganese-rich hureaulite crystals, which may be related to localized acidification due to differential aeration at defects in the crystal structure. epa.gov This can lead to a change in the composition and morphology of the crystals, resulting in the formation of an iron-rich hureaulite inner layer. epa.gov

Role of Substrate Composition and Surface Pre-treatment

The quality and morphology of the manganese phosphate coating are significantly influenced by the composition of the substrate and the pre-treatment of its surface. researchgate.nettandfonline.com Different steel compositions can result in wide variations in the morphology of the phosphate coating. tandfonline.com For instance, the ratio of iron to carbon on the steel surface appears to be a reliable indicator of its suitability for phosphating. tandfonline.com

Surface pre-treatment is a critical step that includes cleaning, degreasing, and in some cases, pickling to remove rust and scale. kluthe.com The primary goal of pre-treatment is to ensure a clean and active surface for the phosphating reaction. Mechanical surface treatments, such as grinding and sandblasting, can also be employed. Research has shown that grinding can lead to a more uniform coating with smaller crystal sizes and lower porosity compared to sandblasting, which can negatively affect the corrosion resistance of the phosphated steel. mdpi.com

Activation of the surface, typically performed after cleaning and before phosphating, is essential for producing a fine, dense crystalline coating. kluthe.comphosphating.net Activation solutions create nucleation sites that promote the growth of smaller, more uniform crystals. kluthe.comwitpress.com The concentration of the activating agent can be adjusted to control the crystal size. conicet.gov.ar

Influence of Bath Chemistry: Concentration of Manganese, Phosphorus, and Additives

The chemical composition of the phosphating bath is a determining factor in the quality and properties of the resulting manganese phosphate coating. The key components of the bath are phosphoric acid, manganese ions (Mn²⁺), and various additives that can act as accelerators or modifiers. kluthe.comcentrasep.com

The concentration of manganese in the bath is critical. dtic.milmdpi.comdtic.mil An increased concentration of manganese allows for the formation of more manganese phosphate (Mn₃(PO₄)₂), leading to a thicker and more protective coating. dtic.mil Manganese is typically introduced into the bath in the form of compounds like manganese carbonate or manganese dihydrogen phosphate. dtic.milmdpi.com

The concentration of phosphorus, in the form of phosphoric acid, dictates the acidity of the bath and initiates the crucial metal dissolution step. mmvalve.com The balance between free acid and total acid in the bath must be carefully controlled to achieve the desired coating characteristics. phosphating.net

Additives are often incorporated into the phosphating bath to enhance the coating process and the final properties of the layer. nih.gov Accelerators can prevent the interaction between the metal surface and hydrogen bubbles that are emitted during the reaction. mdpi.com Nitrates can enhance the kinetics of the coating formation. scielo.org.mx The addition of other metal ions, such as nickel, can catalyze the formation of manganese phosphate crystals, resulting in a tighter coating with regular rhombic crystals. nih.gov The presence of iron ions (Fe²⁺) in the bath, often from the dissolution of the steel substrate or added intentionally, leads to the formation of a mixed iron-manganese phosphate known as hureaulite. mdpi.commdpi.com

Investigation of Coating Structure and Morphology

The performance of a manganese phosphate coating is intrinsically linked to its structure and morphology. The crystalline nature of the coating, including the type of crystal phases formed, their size, and their orientation, plays a significant role in properties such as corrosion resistance and lubricant retention.

Crystal Structure of Phosphated Layers (e.g., Hureaulite-type phases)

Manganese phosphate coatings are crystalline and typically consist of hydrated manganese and iron phosphates. nih.gova3ts.org The predominant crystal phase formed on steel surfaces is a mixed iron-manganese phosphate with a structure corresponding to the mineral hureaulite, with the general formula (Mn,Fe)₅H₂(PO₄)₄·4H₂O. mdpi.commdpi.coma3ts.orgnih.gov In this structure, iron and manganese are mutually replaceable. mdpi.com

The formation of hureaulite is a result of the chemical reactions occurring at the steel-solution interface. The dissolution of iron from the substrate provides the necessary Fe²⁺ ions that co-precipitate with the Mn²⁺ ions from the bath to form the mixed phosphate. mdpi.com The crystal structure can be influenced by the composition of the phosphating bath and the processing conditions. For example, X-ray diffraction (XRD) analysis has identified the presence of phases such as Mn₂.₅(HPO₄)(PO₄)(H₂O)₂ in some coatings. mdpi.com

The thermal stability of these crystalline structures is also an important consideration. For hureaulite coatings, dehydration begins to occur at temperatures between 150°C and 325°C, with further dehydration at higher temperatures. srce.hr This can lead to changes in the crystal structure and the formation of anhydrous phases. srce.hr The specific morphology of the hureaulite crystals, which can be influenced by factors such as the phosphating bath composition and substrate pre-treatment, ultimately dictates the functional properties of the coating. epa.govresearchgate.net

Microstructure and Homogeneity of Manganese Phosphate Coatings

Manganese phosphate coatings are crystalline in nature, formed through a chemical conversion process that transforms the metallic substrate surface into a layer of insoluble phosphate compounds. afinishingsys.comlightmetalscoloring.com The microstructure of these coatings is a critical determinant of their performance, with a fine, dense, and uniform crystal structure being highly desirable for optimal corrosion resistance and wear protection. phosphating.net

Standard manganese phosphate coatings typically consist of regular, needle-shaped or acicular crystallites, with sizes that can range from 1 to 5 micrometers (µm). mdpi.com However, the morphology can also appear as close-packed lump crystallites. researchgate.net The primary phase component is often a complex hydrated manganese iron phosphate, such as hureaulite, with the general formula (Mn,Fe)₅H₂(PO₄)₄·4H₂O. researchgate.netresearchgate.net The appearance of the coating is typically a dark gray to black color, which can be influenced by the substrate's original surface color and subsequent treatments. phosphating.net

Activation baths containing fine-grained manganese phosphate compounds are often used prior to the main phosphating step to promote the formation of more homogeneous and finer crystalline layers, preventing issues associated with overly thick or coarse crystals. phosphating.net Scanning Electron Microscopy (SEM) is a common technique used to analyze the microstructure and morphology of these coatings. mdpi.comnih.gov Analysis of the coating's cross-section reveals that there is no sharp boundary between the phosphate layer and the steel substrate, indicating an integral conversion layer. mdpi.com

Effects of Additives on Coating Formation and Properties

The properties of manganese phosphate coatings can be significantly enhanced by incorporating various additives into the phosphating bath. These additives can refine the crystal structure, accelerate the coating process, and improve the final performance characteristics such as corrosion and wear resistance.

Nickel (Ni): Nickel is a common additive that acts as a catalyst in the formation of manganese phosphate crystals. nih.gov Its inclusion in the phosphating bath helps refine the crystal structure, resulting in a more uniform, fine-grained, and tight coating with regular rhombic crystals. nih.govsaitechinfo.com This refined microstructure leads to improved physical properties, including enhanced wear resistance and superior corrosion resistance, especially in aggressive environments. nih.govsaitechinfo.com Studies have shown a direct correlation where the corrosion resistance of the coating increases with a higher concentration of nickel in the bath. nih.gov

Guanidine (B92328) Derivatives: Compounds such as guanidine derivatives are used as accelerators in the phosphating process. nih.gov They can shorten the time required to form an effective coating, which is a significant advantage in industrial applications. nih.gov Research has demonstrated that manganese phosphate coatings can be effectively formed in solutions containing nickel and guanidine derivatives. nih.govnih.gov

Silane (B1218182): The introduction of silane, an organo-inorganic compound, into the phosphating process represents a significant advancement. nih.gov Silanes, such as 3-aminopropyl triethoxysilane (B36694) (APTES), can be used to create a composite or double-layer coating in a single step. nih.govacs.org The silane layer effectively seals the micropores and cracks inherent in the crystalline phosphate layer, creating a more robust barrier against corrosive media. nih.govresearchgate.net This results in a denser coating with higher surface coverage and dramatically improved corrosion resistance. nih.govacs.org The mechanism involves the hydrolysis of silane to form silanol (B1196071) groups (Si-OH) which then bond with the metal surface (Metal-OH) to form strong Si-O-Metal covalent bonds. nih.goviotasilane.com

Titanium Dioxide (TiO₂): The addition of titanium dioxide, particularly as nanoparticles, to the phosphating solution has been shown to be highly beneficial. ijacskros.compreprints.org TiO₂ particles act as nucleation sites, significantly refining the crystal size of the phosphate coating; for example, reducing it from approximately 40 µm down to 10 µm. ijacskros.com This leads to the formation of a more uniform, compact, and dense coating with reduced porosity. ijacskros.comresearchgate.net Consequently, these modified coatings exhibit higher coating weight, greater surface coverage, and enhanced corrosion resistance compared to standard phosphate coatings. ijacskros.compreprints.org

Table 1: Effects of Selected Additives on Manganese Phosphate Coatings

AdditiveEffect on MicrostructureEffect on Performance PropertiesSource
NickelCatalyzes and refines crystal structure; promotes uniform, fine-grained, rhombic crystals.Enhances corrosion and wear resistance. Corrosion resistance increases with Ni concentration. nih.govsaitechinfo.com
Guanidine DerivativesNo direct structural effect noted, but used in effective coating formation.Accelerates the phosphating process. nih.govnih.gov
Silane (APTES)Forms a composite double-layer coating; seals micropores and cracks in the phosphate layer.Dramatically improves corrosion resistance by creating a denser, more effective barrier. nih.govacs.orgresearchgate.net
Titanium Dioxide (TiO₂)Reduces crystal size significantly; promotes a more uniform, compact, and dense coating with less porosity.Increases coating weight and surface coverage; enhances corrosion resistance. ijacskros.compreprints.orgresearchgate.net

Performance Studies of Manganese Phosphate Coatings

Corrosion Resistance Evaluation through Electrochemical Methods

Electrochemical methods are standard for quantifying the corrosion resistance of manganese phosphate coatings. Techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are widely employed to assess the protective properties of the coating. nih.gov These tests are typically conducted in corrosive electrolytes like sodium chloride (NaCl) solutions of varying concentrations (e.g., 0.1 M, 3.5%, 5%) or in specific environments like river water and seawater. mdpi.comnih.govresearchgate.net

Potentiodynamic polarization studies measure key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). A more positive or "noble" Ecorr value and a lower icorr value indicate better corrosion resistance. Research shows that applying a manganese phosphate coating to steel significantly shifts the Ecorr to more positive values (a shift of +250 to +480 mV has been reported) and reduces the corrosion rate by orders of magnitude. researchgate.netmdpi.com For example, on S355J2 steel, the coating led to a 17-fold reduction in the corrosion rate. mdpi.com

EIS measurements provide further insight into the barrier properties of the coating. The results from these tests can help determine the coating's resistance and capacitance, offering a detailed view of its performance. nih.gov

The addition of modifying agents has a pronounced effect on electrochemical performance.

Coatings modified with nickel show improved corrosion resistance that increases with the nickel concentration in the bath. nih.gov

The incorporation of silane (APTES) has been shown to decrease the icorr value by two orders of magnitude and increase the Ecorr value by 1.360 V compared to an uncoated magnesium alloy, indicating superior protection. nih.govacs.org

Coatings modified with titanium dioxide also exhibit enhanced corrosion resistance, with a corrosion rate four times less than that of bare low carbon steel. preprints.org

Table 2: Selected Electrochemical Corrosion Data for Manganese Phosphate Coatings

Coating SystemTest Condition / ElectrolyteKey FindingSource
Mn-Phosphate on Steel0.1 M NaClEcorr shifted positively by ~250 mV; 17-fold reduction in corrosion rate vs. uncoated. mdpi.com
Mn-Phosphate on 30CrMnMoTi SteelElectrochemical PolarizationEcorr shifted positively by ~480 mV vs. uncoated steel. researchgate.net
Mn-Phosphate on 40NiCrMo7 Steel5% NaClCorrosion rate of 0.018 mm/a; protection rate of 97.20%. researchgate.net
Mn-Phosphate-Silane (APTES) on Mg AlloyElectrochemical Testsicorr reduced by 2 orders of magnitude; Ecorr increased by 1.360 V vs. uncoated. nih.govacs.org
Mn-Phosphate on Reinforcing SteelSeawaterCorrosion rate of 3.060 µm/year (compared to ~45 µm/year for uncoated steel). nih.govnih.gov

Correlation between Coating Thickness, Porosity, and Protective Performance

The protective performance of a manganese phosphate coating is intrinsically linked to its physical characteristics, primarily its thickness and porosity. Generally, a thicker and less porous coating provides a more effective barrier against corrosive agents. ijacskros.compreprints.org

The thickness of the coating influences its mechanical and tribological properties. researchgate.net While a certain thickness is required for adequate protection, simply increasing thickness is not always the optimal solution. The homogeneity and density of the coating are more critical. A thick but highly porous coating can offer inferior protection compared to a thinner, denser one.

Porosity is a key factor that can compromise the integrity of the coating. The crystalline nature of phosphate coatings results in inherent micropores and spaces between the crystals. afinishingsys.comdtic.mil These pores can act as pathways for moisture and corrosive ions to penetrate the coating and reach the underlying metal substrate, initiating corrosion. dtic.mil Therefore, reducing porosity is crucial for enhancing protective performance.

Additives play a significant role in this correlation.

The addition of titanium dioxide leads to a coating with higher weight (thickness) and, more importantly, reduced porosity and a denser structure, which directly contributes to its enhanced corrosion resistance. ijacskros.compreprints.org

Processes like the Endurion modification work by depositing particles that fill the spaces between phosphate crystals, effectively sealing the coating and drastically improving its corrosion resistance. dtic.mil

Surface preparation also plays a role; a smoother, ground substrate tends to produce a less porous and more uniform coating compared to a rough, sandblasted one, resulting in better corrosion protection. mdpi.com

Adhesion and Wear Resistance Aspects of Manganese Phosphate Coatings

Manganese phosphate coatings are renowned for their exceptional wear resistance and anti-galling properties, making them a preferred choice for components subjected to friction and sliding contact. afinishingsys.comlightmetalscoloring.comsilvexinc.com Of the common types of phosphate coatings, manganese phosphate is considered the hardest and provides the best durability against wear. lightmetalscoloring.comnih.gov

The crystalline and porous structure of the coating is advantageous for wear applications because it can absorb and retain oils and other lubricants. afinishingsys.comsilvexinc.com This "break-in" lubricity reduces friction between moving parts, such as those in engines and transmissions, minimizes adhesive wear (galling), and extends the service life of the components. lightmetalscoloring.comsilvexinc.com

The wear resistance can be quantified using methods like the pin-on-disc test to determine the wear coefficient. tribology.rs Studies have shown that a manganese phosphate coating, especially when combined with a supplementary oil lubricant and heat treatment, can significantly lower the coefficient of friction and the wear coefficient. tribology.rs While modifications like the "Endurion" process significantly boost corrosion resistance, the wear resistance remains approximately identical to that of a basic manganese phosphate coating when supplementary lubricants are applied. dtic.mil

Mechanisms of Corrosion Inhibition by Manganese Phosphate Layers

The corrosion inhibition provided by manganese phosphate coatings is achieved through a combination of physical and chemical mechanisms.

Physical Barrier Protection: The primary mechanism is the formation of a stable, crystalline layer that acts as a physical barrier. afinishingsys.commdpi.com This layer isolates the underlying metal substrate from the external corrosive environment, preventing direct contact with moisture, oxygen, and other aggressive chemical agents. afinishingsys.com The effectiveness of this barrier is directly related to the coating's thickness, density, and lack of porosity. mdpi.comdtic.mil

Chemical Passivation: The coating is not merely a passive layer; it is formed by a chemical reaction with the substrate. During the phosphating process, the phosphoric acid in the solution reacts with the iron on the steel surface. nih.govmdpi.com This reaction leads to the precipitation of insoluble manganese and iron phosphate compounds, primarily in the form of hureaulite ((Mn,Fe)₅H₂(PO₄)₄·4H₂O), directly onto the surface. researchgate.netdtic.mil This process consumes the active sites on the metal surface and replaces them with a more stable, less reactive phosphate layer. Phosphate ions are considered anodic inhibitors because they react with ferrous ions produced at anodic sites during the initial stages of corrosion, forming a stable, protective ferrous phosphate film that stifles the anodic dissolution reaction. mdpi.comnih.gov

Vi. Thermal Decomposition Pathways and Kinetic Analysis

Dehydration Processes of Manganese Phosphate (B84403) Monohydrate

The initial step in the thermal decomposition of manganese(III) phosphate monohydrate is dehydration, the process of removing the water of crystallization. This process for MnPO₄·H₂O typically begins at around 200°C. oup.comoup.com The removal of water is not a simple evaporation but is intrinsically linked to the subsequent reduction and decomposition of the compound. oup.comoup.com

The dehydration process can be influenced by the heating rate and the surrounding atmosphere. For instance, studies on similar hydrated phosphate compounds, such as KMnPO₄·H₂O, show a single-step dehydration process occurring between 100°C and 220°C. researchgate.net In the case of MnPO₄·H₂O, the dehydration is accompanied by a reduction of Mn(III) to Mn(II), making it a more complex transformation than a straightforward water loss. oup.comoup.comwikipedia.org

Manganese Oxidation State Changes During Thermal Treatment (e.g., Mn(III) to Mn(II) Reduction)

The transformation can be represented by the following equation: 4MnPO₄·H₂O → 2Mn₂P₂O₇ + 4H₂O + O₂ wikipedia.org

This change in oxidation state is a critical step that dictates the nature of the final decomposition products. The reduction of Mn(III) is a thermally driven process that leads to the more stable Mn(II) state under the reaction conditions. oup.comoup.com

Formation of Anhydrous Phases and Condensed Phosphates (e.g., Manganese Pyrophosphate)

Following the initial dehydration and reduction, the intermediate phosphate species undergo further condensation to form more stable, anhydrous phosphate compounds at higher temperatures. The primary final product of the thermal decomposition of manganese(III) phosphate monohydrate is manganese(II) pyrophosphate (Mn₂P₂O₇). oup.comoup.comwikipedia.orgresearchgate.net

The formation of manganese(II) pyrophosphate is typically complete by 500°C. oup.comoup.comresearchgate.net X-ray diffraction analysis of the solid residues at different temperatures confirms the transition from the initial MnPO₄·H₂O structure to the final Mn₂P₂O₇ phase. oup.com The formation of this condensed phosphate is a result of the polymerization of the initial orthophosphate units at elevated temperatures.

Kinetic Studies of Thermal Decomposition Reactions

Kinetic analysis of the thermal decomposition of manganese(III) phosphate monohydrate provides valuable insights into the reaction mechanism, including the determination of the reaction order and the calculation of the activation energy.

Determination of Reaction Order

The reaction order for the reduction process of manganese(III) phosphate monohydrate has been determined to be approximately 1.3. oup.comoup.com This non-integer value suggests a complex reaction mechanism that cannot be described by a simple elementary step. The reaction order was determined using methods such as the Freeman-Carroll and Coats-Redfern plots. oup.com

Calculation of Activation Energy

The activation energy for the reduction process during the thermal decomposition of manganese(III) phosphate monohydrate has been calculated to be approximately 176.8 kJ mol⁻¹. oup.comoup.com This value was obtained through various kinetic analysis methods, which showed good agreement with each other. oup.com For comparison, the activation energy for the dehydration of a related compound, KMnPO₄·H₂O, was found to be around 101 kJ mol⁻¹. researchgate.net

Table 1: Kinetic Parameters for the Thermal Decomposition of Manganese(III) Phosphate Monohydrate

ParameterValueReference
Reaction Order1.3 oup.comoup.com
Activation Energy176.8 kJ mol⁻¹ oup.comoup.com

Influence of Atmosphere on Thermal Stability and Decomposition Products

The atmosphere in which the thermal decomposition is carried out significantly influences the stability of manganese(III) phosphate monohydrate and the nature of the resulting products. In an inert atmosphere, such as nitrogen, the decomposition of a related compound, serrabrancaite (a mineral form of MnPO₄·H₂O), also proceeds in two stages: dehydration and reduction, ultimately forming Mn₂P₂O₇. researchgate.net

In the presence of moisture, anhydrous manganese(III) phosphate is less stable and decomposes at a lower temperature (around 250°C) compared to its decomposition in a dry environment (400°C). wikipedia.org The presence of oxygen or other reactive gases can also affect the oxidation state of manganese and the composition of the final phosphate products. For example, studies on other manganese compounds have shown that the final oxide formed (e.g., Mn₂O₃ or Mn₃O₄) depends on the oxygen partial pressure and temperature. mdpi.com

Vii. Theoretical and Computational Chemistry Approaches

Molecular Modeling for Structure Prediction and Validation

Molecular modeling is a cornerstone of computational chemistry, utilized to predict and validate the three-dimensional structure of molecules and materials. For manganese phosphate (B84403) monohydrate, molecular modeling techniques are employed to refine crystal structures obtained from experimental methods like X-ray diffraction (XRD).

The process typically begins with an initial structural model, often derived from powder XRD data. This experimental structure can then be confirmed and refined using molecular modeling. randallcygan.comresearchgate.netosti.gov For instance, in the study of related complex manganese phosphates, structures were first solved ab initio from powder diffraction data and subsequently validated through molecular modeling. randallcygan.comresearchgate.netosti.gov This dual approach is crucial, especially when dealing with materials that are difficult to synthesize as single crystals suitable for more precise diffraction techniques.

The validation process involves comparing the computationally optimized geometry with the experimental data. Key parameters for comparison include lattice parameters, bond lengths, and bond angles. The monohydrate form of manganese(III) phosphate possesses a monoclinic structure. wikipedia.org Its cell parameters are a = 6.912 Å, b = 7.470 Å, and β = 112.3°. wikipedia.org A closely related material, manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O), crystallizes in the monoclinic space group P2₁/n. researchgate.net Computational models for manganese phosphate monohydrate would be built based on its known monoclinic crystal system (space group C2/c). researchgate.net

Table 1: Crystallographic Data for this compound and a Related Compound

Parameter This compound (MnPO₄·H₂O) Manganese Dihydrogen Phosphate Dihydrate (Mn(H₂PO₄)₂·2H₂O)
Crystal System Monoclinic Monoclinic
Space Group C2/c P2₁/n
a (Å) 6.916 7.228
b (Å) 7.467 9.778
c (Å) 7.368 5.306
β (°) 112.35 94.50

Source: researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems. It is extensively applied to study the electronic properties and bonding in materials like this compound.

DFT calculations can determine the optimized molecular geometry, electronic band structure, density of states, and the nature of chemical bonds within the compound. For transition metal compounds like manganese phosphate, hybrid functional approaches, such as PBE0, are often employed. researchgate.net These methods provide a more accurate description of the electronic and magnetic properties by combining a portion of exact exchange from Hartree-Fock theory with approximations from DFT. researchgate.net

Table 2: Typical Parameters for DFT Calculations on Manganese Compounds

Parameter Description Typical Value/Method
Functional Approximates the exchange-correlation energy. PBE0, B3LYP
Basis Set Set of functions used to build molecular orbitals. LANL2DZ, 6-311+G(d,p)
Hubbard U A correction term for strongly correlated systems. U = 6.9 eV, J = 0.86 eV (for MnO)
Convergence Criteria Thresholds for energy and force to stop optimization. e.g., 10⁻⁵ eV/atom

Source: researchgate.netbiointerfaceresearch.comscispace.com

Computational Analysis of Structural Flexibility and its Impact on Reactivity

While static models from DFT provide a baseline understanding, the atoms in a crystal are in constant motion. Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the system over time, MD can reveal the structural flexibility of this compound.

Starting with the optimized crystal structure, an MD simulation would solve Newton's equations of motion for all atoms, providing trajectories that describe their positions and velocities over time. These simulations can be performed under various conditions of temperature and pressure to understand how these factors influence the compound's structural dynamics.

The analysis of these trajectories can reveal fluctuations in bond lengths and angles, the mobility of the water molecule, and any larger-scale conformational changes. This structural flexibility can have a direct impact on reactivity. For example, the dynamic exposure of manganese active sites or the flexibility of the phosphate framework could influence the material's performance in applications like catalysis or ion exchange. While specific MD studies on this compound are not widely reported, the methodology is well-established for studying the dynamics of proteins and other materials, where it has been shown to correlate well with experimental measures of flexibility. biorxiv.org

Simulation of Reaction Mechanisms in Electrocatalysis and Thermal Decomposition

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this includes its role in electrocatalysis and its behavior during thermal decomposition.

Electrocatalysis: The electrodeposition of MnPO₄·H₂O films involves the oxidation of Mn²⁺ ions. researchgate.net DFT calculations can be used to model the electrode surface and simulate the adsorption of reactants (like Mn²⁺ and phosphate ions) and the subsequent electron transfer steps. By calculating the energy barriers for different possible pathways, researchers can identify the most likely reaction mechanism. This approach has been used to study the hydroxylation and amidation reactions catalyzed by manganese porphyrins, successfully explaining the observed product regioselectivities. acs.orgnih.gov

Thermal Decomposition: Experimental studies show that heating this compound does not yield the anhydrous form but instead leads to its decomposition into manganese(II) pyrophosphate (Mn₂P₂O₇) at around 420 °C. wikipedia.org Similarly, related compounds like manganese hydrogenphosphate monohydrate (MnHPO₄·H₂O) also decompose to Mn₂P₂O₇ upon heating. researchgate.net

Computational simulations can model this decomposition process. By calculating the energies of intermediate structures and transition states, the entire reaction coordinate can be mapped out. Kinetic parameters, such as the activation energy for each decomposition step (e.g., dehydration and condensation), can be calculated and compared with experimental values obtained from thermogravimetric analysis (TGA). researchgate.netresearchgate.net Studies on the decomposition of Mn(H₂PO₄)₂·2H₂O have used these methods to determine activation energies and propose detailed, multi-step reaction mechanisms. researchgate.netresearchgate.net

Table 3: Thermal Decomposition Data for Manganese Phosphates

Compound Decomposition Product Key Temperature (°C) Activation Energy (kJ/mol)
MnPO₄·H₂O Mn₂P₂O₇ ~420 Not reported
MnHPO₄·H₂O Mn₂P₂O₇ ~773 K (500°C) Varies with method
Mn(H₂PO₄)₂·2H₂O Mn₂P₄O₁₂ ~400 Dehydration: ~72, Decomposition: ~31

Source: wikipedia.orgresearchgate.netresearchgate.netiaea.org

Prediction of Phase Stability and Transformations under various conditions

Computational methods, particularly DFT, are highly effective in predicting the relative stability of different crystal structures (polymorphs) and forecasting phase transformations under varying conditions of temperature and pressure.

The stability of a particular phase is determined by its Gibbs free energy. By calculating the free energies of this compound, its anhydrous form (MnPO₄), and potential decomposition products (like Mn₂P₂O₇), a theoretical phase diagram can be constructed. This diagram can predict the temperature and pressure ranges over which each phase is the most stable.

This approach has been successfully applied to understand the crystallization pathways of manganese oxides, where computations correctly predicted the sequence of metastable phases that appear during synthesis. researchgate.net The calculations can account for factors such as particle size and the chemical potential of surrounding species (e.g., water vapor pressure), providing a comprehensive picture of phase stability. researchgate.net For this compound, such simulations would explain why it decomposes upon heating rather than simply losing its water molecule to form the anhydrous phase, a process linked to the relative thermodynamic stabilities of the different compounds involved. wikipedia.org

Viii. Emerging Research Directions and Future Perspectives

Development of Novel Hybrid Organic-Inorganic Manganese Phosphate (B84403) Monohydrate Materials

A significant area of emerging research is the creation of hybrid organic-inorganic materials based on manganese phosphate monohydrate. By combining the distinct properties of organic molecules with the inorganic manganese phosphate framework, researchers are developing new materials with enhanced and novel functionalities.

One innovative approach involves the use of biological templates to guide the formation of these hybrid structures. For instance, collagen, the most abundant protein in the human body, has been successfully employed as a biotemplate to synthesize protein-manganese phosphate hybrid nanoflowers. chemicalforums.comresearchgate.netmdpi.com In this biomineralization process, collagen plays a crucial role by inducing the nucleation of manganese phosphates and acting as a "glue" to assemble the nanoscale building blocks into intricate, flower-like morphologies. researchgate.netresearchgate.net These collagen-templated materials (CL–Mn3(PO4)2) have demonstrated good catalytic activity for water oxidation, highlighting the potential of using biomolecules to create functional hybrid materials in an environmentally friendly manner. chemicalforums.comresearchgate.net The unique triple helix structure and amino acid sequences of collagen provide a powerful tool for creating such complex hybrid nanomaterials. chemicalforums.commdpi.com

In addition to biomolecules, synthetic organic molecules are also being used as templates to direct the structure of manganese phosphate materials. For example, ethylenediamine (B42938) has been used in hydrothermal synthesis to create organically-templated layered manganese phosphates. researchgate.net These materials consist of anionic manganese-phosphate layers with organic cations situated between them. researchgate.net Such hybrid structures can exhibit interesting magnetic and electrochemical properties. acs.orgresearchgate.net The ability to systematically vary the organic component offers a pathway to fine-tune the properties of the resulting hybrid material for specific applications.

The table below summarizes some examples of hybrid organic-inorganic this compound materials and their key features.

Hybrid Material SystemOrganic ComponentSynthesis MethodKey FeaturesPotential Applications
CL–Mn3(PO4)2CollagenBiomineralizationNanoflower morphology, good catalytic activityWater oxidation catalysis
[Mn2(HPO4)3]·(NH3(CH2)2NH3)3/2·H2PO4EthylenediamineSolvothermalLayered structure, interesting magnetic propertiesMagnetic materials, Catalysis
Mn-MOPPhenyl phosphonic acidSolvothermalControllable 2D morphologiesSupercapacitors

Tailoring this compound for Advanced Energy Technologies Beyond Supercapacitors

While manganese phosphate has shown promise in supercapacitors, a major thrust of current research is to tailor this compound for other advanced energy technologies, particularly next-generation batteries. This compound is being extensively investigated as a precursor for the synthesis of olivine-structured lithium manganese phosphate (LiMnPO4), a promising cathode material for lithium-ion batteries. researchgate.netrsc.orgxmu.edu.cn

LiMnPO4 is attractive due to its high theoretical energy density (around 700 Wh kg⁻¹) and a high operating voltage of approximately 4.1 V, which is a significant advantage over the commercial LiFePO4 cathode. rsc.orgxmu.edu.cn However, LiMnPO4 suffers from inherently low electronic and ionic conductivity. xmu.edu.cn Research is therefore focused on using this compound to synthesize nanostructured LiMnPO4 with improved electrochemical performance. For instance, nanoplates of MnPO4·H2O have been used as a precursor to produce LiMnPO4 with good electrochemical properties, including high reversible capacity and cycling stability. researchgate.net

Another exciting frontier is the development of lithium manganese iron phosphate (LMFP) cathodes, which are solid solutions of LiMnPO4 and LiFePO4 (LiFexMn1-xPO4). bnl.gov By incorporating iron, the kinetic problems associated with pure LiMnPO4 can be mitigated. bnl.gov In-situ synchrotron studies have revealed reversible structural changes during the insertion and extraction of lithium from the LiFexMn1-xPO4 crystal structure. bnl.gov These LMFP cathodes offer a compelling balance of higher energy density than LiFePO4 and better kinetics than LiMnPO4, making them a strong candidate for future electric vehicle batteries.

The table below presents some performance metrics of energy storage materials derived from this compound.

MaterialApplicationKey Performance Metrics
LiMnPO4/C nanofibersLithium-ion battery cathodeReversible capacity: 112.7 mAh g⁻¹ at 0.2C; Cycle retention: 95% after 100 cycles at 1C
LiFe0.2Mn0.8PO4Lithium-ion battery cathodeCapacity: 138 mAh g⁻¹ at C/10
Cobalt Manganese PhosphateHybrid SupercapacitorSpecific Capacitance: 571 F g⁻¹ at 2.2 A g⁻¹; Energy Density (Aqueous): 45.7 Wh kg⁻¹

Integration of this compound in Multifunctional Material Systems

This compound is also being integrated into multifunctional material systems, where it contributes to a combination of desired properties. One of the most promising applications in this area is as a catalyst for water oxidation, a crucial reaction for producing green hydrogen. Hydrated manganese(II) phosphate (Mn3(PO4)2·3H2O) has been identified as a highly active catalyst for water oxidation under neutral conditions. researchgate.netacs.orgx-mol.com The structural flexibility of this material is believed to stabilize the catalytically active Mn(III) species, facilitating the water-splitting reaction. acs.org

Furthermore, manganese phosphate is widely used to form protective coatings on steel and other ferrous alloys. xmu.edu.cnresearchgate.netkluthe.com These coatings, often referred to as manganese phosphating, create a crystalline layer on the metal surface that enhances corrosion resistance and improves lubricant retention for moving parts. researchgate.netkluthe.commdpi.com This makes them valuable in the automotive industry for components like gears, pistons, and camshafts. kluthe.comphosphating.net Research in this area focuses on optimizing the phosphating process by, for example, using additives like tartaric acid to improve the morphology and corrosion resistance of the coating. nih.gov The integration of manganese phosphate into these systems provides a durable and functional surface that extends the lifespan of mechanical components. The process typically involves several stages, including cleaning, activation, and immersion in a manganese phosphate solution at elevated temperatures. kluthe.comphosphating.net

The table below provides an overview of the catalytic performance of manganese-based materials in various reactions.

CatalystReactionKey Performance Metrics
Hydrated Manganese(II) PhosphateWater OxidationHigh catalytic performance under neutral conditions
MnO2NO OxidationMaximum NO conversion of 91.4% at 250 °C
KMnPO4Electrocatalytic Water OxidationHigh activity in neutral solution

Sustainable and Low-Cost Synthesis Strategies for Industrial Scalability

For this compound to be widely adopted in industrial applications, the development of sustainable and low-cost synthesis methods is crucial. Current research is exploring various routes to produce this compound in an environmentally friendly and economically viable manner.

One approach is the use of aqueous precipitation methods at or near room temperature. acs.orgnih.gov For example, hydrated manganese(II) phosphate can be spontaneously precipitated from an aqueous solution of a Mn(II) salt and a phosphate source under mild conditions. acs.org Another method involves the reaction of manganese(II) nitrate (B79036) with phosphoric acid, followed by oxidation with nitric acid on a steam bath. prepchem.com These methods avoid the need for high temperatures and pressures, reducing energy consumption and cost.

Hydrothermal synthesis is another commonly employed technique that offers good control over the crystallinity and morphology of the final product. acs.orggoogle.com This method involves heating a precursor solution in a sealed vessel, allowing for the formation of well-defined manganese phosphate crystals. While it often requires higher temperatures than simple precipitation, it can be optimized to be more energy-efficient.

Refluxing processes at atmospheric pressure are also being investigated as a simple and scalable synthesis route. researchgate.netgoogle.com This method allows for the synthesis of this compound without the need for high-pressure autoclaves, making the process safer and more accessible for large-scale production. google.com Furthermore, patents have been filed for processes that aim to be environmentally friendly by, for example, recycling reagents like acetic acid. uacj.mx The use of organic solvents in combination with aqueous solutions can also help to control the particle size and morphology of the product. google.com

The table below compares different synthesis strategies for this compound.

Synthesis StrategyKey AdvantagesTypical Conditions
Aqueous PrecipitationLow temperature, simple, low costRoom temperature, aqueous solution
Hydrothermal SynthesisGood control over crystallinity and morphologyElevated temperatures (e.g., 100-180 °C), sealed vessel
Refluxing ProcessAtmospheric pressure, simple, scalableBoiling point of the solvent, open system
BiomineralizationEnvironmentally friendly, complex morphologiesRoom temperature, use of biotemplates (e.g., collagen)

In-situ Characterization Techniques for Understanding Dynamic Processes in Synthesis and Application

A key to advancing the development of this compound materials is a deeper understanding of the dynamic processes that occur during their synthesis and application. In-situ characterization techniques, which allow for the real-time monitoring of these processes, are becoming increasingly important research tools.

For example, in-situ X-ray diffraction (XRD) can be used to follow the crystallization of this compound from a precursor solution, providing insights into the nucleation and growth mechanisms. researchgate.net This technique is also invaluable for studying the structural changes that occur in manganese phosphate-based battery cathodes during charging and discharging cycles. bnl.gov

In-situ spectroscopy techniques, such as UV-Vis and Raman spectroscopy, can provide information about the evolution of chemical species in solution during synthesis or the formation of reaction intermediates on the surface of a manganese phosphate catalyst. nih.govyoutube.com For instance, in-situ UV-Vis spectroscopy has been used to detect the formation of Mn(III) intermediates during the electrocatalytic water oxidation reaction on manganese phosphate catalysts. nih.gov Similarly, in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be employed to identify adsorbed species on the catalyst surface during a reaction, shedding light on the reaction mechanism. epa.gov

By combining these in-situ techniques, researchers can gain a comprehensive picture of the structure-property-performance relationships in this compound materials. This fundamental understanding is essential for the rational design of new materials with improved properties for a variety of applications. nih.govyoutube.comyoutube.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing manganese phosphate monohydrate with controlled purity?

  • Methodological Answer: Synthesis typically involves reacting manganese precursors (e.g., MnSO₄) with phosphoric acid under controlled pH and temperature. highlights that temperatures ≥200°C promote condensed phosphates, while lower temperatures favor monohydrate formation. To prevent Mn²+ oxidation, use reducing agents like hydrazonium sulfate under inert atmospheres . Post-synthesis purification via recrystallization or dialysis ensures purity. Characterization via XRD and ICP-OMS confirms phase and elemental composition.

Q. How should this compound be handled and stored to prevent decomposition or hydration?

  • Methodological Answer: Store in airtight containers under dry, inert conditions (e.g., argon) to avoid hydration or oxidation. Handling requires local exhaust ventilation, chemical-resistant gloves (JIS T 8116), and protective eyewear (JIS T 8147) to mitigate exposure risks. Avoid moisture and high temperatures during storage, as hydration can destabilize the structure .

Q. What analytical techniques are used to confirm the crystal structure of this compound?

  • Methodological Answer: High-resolution synchrotron X-ray powder diffraction (SXRPD) with Rietveld refinement is critical for structural determination. resolved the monoclinic lattice (space group C2/c) using this approach. Complementary techniques include neutron diffraction for hydrogen positioning and FTIR to confirm phosphate bonding .

Advanced Research Questions

Q. How can researchers address discrepancies in reported phase behavior of manganese phosphate under varying synthesis temperatures?

  • Methodological Answer: Systematic studies with in-situ XRD or Raman spectroscopy during synthesis can track phase evolution. shows that temperature increases (200–400°C) shift products from di-/triphosphates to highly condensed forms. To reconcile contradictions, replicate experiments under identical conditions and use thermodynamic modeling to predict phase stability .

Q. What strategies are effective in maintaining the Mn²+ oxidation state during synthesis?

  • Methodological Answer: Use reducing agents like hydrazonium sulfate (N₂H₆SO₄) in basic conditions to suppress Mn²+ → Mn³+ oxidation. Conduct reactions under nitrogen/argon atmospheres and monitor oxidation states via XPS or redox titration. demonstrates this approach for synthesizing ammonium this compound .

Q. How does hydration affect the structural and functional properties of this compound?

  • Methodological Answer: Hydration can alter interlayer spacing and thermal stability. Use thermogravimetric analysis (TGA) to quantify water content and in-situ XRD to observe structural changes during dehydration. notes that Mn(H₂PO₄)₂ is highly water-soluble and prone to hydration, impacting its application in catalysis or ion exchange .

Q. What experimental approaches resolve contradictions in phosphate condensation levels reported in different studies?

  • Methodological Answer: Combine ³¹P solid-state NMR to quantify phosphate polymerization (Qⁿ notation) with Raman spectroscopy to identify P–O–P bridging. ’s findings on temperature-dependent condensation can be validated by comparing Q³ (condensed) vs. Q² (chain) phosphate groups across synthesis conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.